molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Número de catálogo B050416
Número CAS: 253-82-7
Peso molecular: 130.15 g/mol
Clave InChI: JWVCLYRUEFBMGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . Quinazolines have applications in medicinal chemistry due to their antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities .


Synthesis Analysis

Quinazoline synthesis involves various methods, including transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity, and catalysis with these metals has streamlined the synthesis of several marketed drugs .


Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The molecular structure of quinazoline has been proved by X-ray structural analysis .


Chemical Reactions Analysis

Quinazolines undergo various chemical reactions, including transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . More detailed physical and chemical properties may depend on the specific quinazoline derivative.

Aplicaciones Científicas De Investigación

Anticancer Research

Quinazoline and its derivatives have been considered as a novel class of neoplastic chemotherapeutic agents to facilitate activity against diverse tumors . Quinazoline is one of the most attractive novel bioactive compounds between all the heterocyclic compounds . The optimization of the 2-anilino quinazoline class as antimalarial agents has been described, with the class being identified from publicly available antimalarial screening data .

Anti-inflammatory Research

Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory . Researchers have already determined many therapeutic activities of quinazoline derivatives, including anti-inflammation .

Antibacterial Research

Quinazoline and quinazolinone derivatives and nitrogen-containing heterocycles have received significant attention due to their widely and distinct biopharmaceutical activities . Emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents .

Antifungal Research

Quinazolinone derivatives containing 3-acrylamino motifs were screened for antifungal activities against four phytopathogenic fungi by minimum inhibitory concentration (MIC) method . Quinazoline derivatives as anticancer drugs have also shown antifungal properties .

Antimalarial Research

Quinazoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine . Novel antimalarial therapeutics that target multiple stages of the parasite lifecycle are urgently required to tackle the emerging problem of resistance with current drugs .

Anticonvulsant Research

A new series of quinazoline analogs was designed, synthesized, and evaluated for their anticonvulsant activity. Compounds showed 70–100 % protection against PTZ-induced seizures acting as GABAA receptor agonists . Researchers have already determined many therapeutic activities of quinazoline derivatives, including anticonvulsant .

Urinary Bladder Cancer Therapy

Quinazoline derivatives have been identified as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Antihyperlipidaemia Research

Quinazoline and its related scaffolds have shown antihyperlipidaemia activity . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Antiviral Research

Quinazoline has been reported to show a broad range of medicinal activities, including antiviral activity . This study accelerates the designing process to generate a greater number of biologically active candidates .

Antidiabetic Research

Quinazoline also shows antidiabetic activity . The diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities .

Antioxidant Research

Quinazoline has been reported to show antioxidant activity . This study accelerates the designing process to generate a greater number of biologically active candidates .

Catalysis

Quinazoline could catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .

Antihypertensive Research

Quinazoline derivatives are identified as drugs used as diuretics, vasodilators, and antihypertensive agents . They also exhibit a wide range of activities such as anticonvulsant, anti-inflammatory, antifungal, antimalarial, and sedative .

Antimicrobial Research

Quinazolinone derivatives are reported to be physiologically and pharmacologically active . They also exhibit a wide range of activities such as anticonvulsant, anti-inflammatory, antifungal, antimalarial, and sedative .

Safety And Hazards

Quinazoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Direcciones Futuras

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Propiedades

IUPAC Name

quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075214
Record name Quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline

CAS RN

253-82-7
Record name Quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAZOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Intermediates of formula (3) wherein L is 1,2,4-triazol-1-yl, can be prepared, for example, by adding POCl3 dropwise to a mixture of a 4-hydroxyquinazoline (1 equiv.) of formula (9) and 1,2,4-triazole (3 equiv.) in pyridine at room temperature.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the foregoing reaction scheme, a 4-nitrophenylalkanoic acid (1) is reacted with phosphorous trichloride, such as by heating at reflux in a suitable solvent, to obtain the corresponding acid chloride (2). The latter is reacted with 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline (3) and triethyl amine (TEA) in dimethoxy ethane (DME) to obtain the 4-amino-6,7-dimethoxy-2-[4-[4-nitrophenyl]-alkanoyl)-1-piperazinyl] quinazoline intermediate (4). The 4-nitrophenyl intermediate (4) is then subjected to catalytic hydrogenation, such as in the presence of a palladium-on-carbon (Pd/C) catalyst, to obtain the desired 4-aminophenyl product (5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (115 mg, 0.28 mmol), (prepared as described for the starting material in Example 12), 5-hydroxy-2-methylindole (50 mg, 0.33 mmol) and potassium carbonate (60 mg, 0.42 mmol) in DMF (1.5 ml) was stirred at 100° C. for 2 hours. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate/methylene chloride (1/1) followed by methanol/ethyl acetate/methylene chloride (1/4/5 and 1/0/9) to give 6-methoxy-4-(2-methylindol-5-yloxy)-7-41-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (60 mg, 41%).
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (3.28 g, 10 mmol), (prepared as described for the starting material in Example 2), 1-bromo-3-tetrahydropyranyloxypropane (2.5 g, 11 mmol) and potassium carbonate (5.0 g, 36 mmol) in DMF (50 ml) was stirred and heated at 90° C. for 3 hours. The reaction mixture was allowed to cool, was diluted with water (500 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined, washed with water (×3), and then brine, and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by column chromatography eluting with ethyl acetate. The purified product was recrystallized from ethyl acetatethexane to give 4-(chloro-2-fluoroanilino)-6-methoxy-7-tetrshydropyran-2-yloxypropoxy)quinazoline (2.25 g, 49%).
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
49%

Synthesis routes and methods V

Procedure details

0.3 g (1 mmol) of (6,7-bis(2-methoxyethoxy))-4-chloro-quinazoline was dissolved in 5 mL dry isopropanol. Under stirring, a solution of 0.175 g (1 mmol) of 5-hydroxy3-phenyl-isoxazole in 5 mL of isopropanol was slowly added dropwise to the reaction system, followed by the addition 0.101 g (1 mmol) of freshly distilled triethylamine. After the system was stirred at room temperature for 30 min, the reaction was hold at 60. After the completion of the reaction monitored by TLC, the reaction solution was concentrated under vacuum. The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1) to give the target compound of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline (i.e. Q-15 in the following Table). The other compounds were synthesized according to the synthetic process of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline. The structures were characterized by analytic methods such as IR, 1H NMR, ESI-MS, etc. The physical constants and spectral data of preferred compounds were indicated in the form of table.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazoline
Reactant of Route 2
Quinazoline
Reactant of Route 3
Quinazoline
Reactant of Route 4
Quinazoline
Reactant of Route 5
Quinazoline
Reactant of Route 6
Quinazoline

Citations

For This Compound
72,200
Citations
TP Selvam, PV Kumar - Research in Pharmacy, 2015 - researchgate.net
… quinazoline derivatives after pharmacological screening of hypotensive activity of quinazoline … But unfortunately due to volume & density of general material on quinazoline derivatives, …
Number of citations: 211 www.researchgate.net
D Wang, F Gao - Chemistry Central Journal, 2013 - Springer
Owing to the significant biological activities, quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research. This review summarizes the recent …
Number of citations: 189 link.springer.com
M Asif - International journal of medicinal chemistry, 2014 - downloads.hindawi.com
The heterocyclic fused rings quinazoline and quinazolinone have drawn a huge consideration owing to their expanded applications in the field of pharmaceutical chemistry. …
Number of citations: 244 downloads.hindawi.com
J Kuneš, J Bažant, M Pour, K Waisser, M Šlosárek… - Il Farmaco, 2000 - Elsevier
4-Quinazolinol was prepared by the reaction of anthranilic acid and formamide. The hydroxy group was converted into the thiol function by treatment with phosphorus(V)sulfide, and the …
Number of citations: 288 www.sciencedirect.com
S Ravez, O Castillo-Aguilera, P Depreux… - Expert opinion on …, 2015 - Taylor & Francis
… approved for the use of quinazoline compounds as inhibitors of other … quinazoline compounds. Due to the vast applications of quinazoline derivatives, development of novel quinazoline …
Number of citations: 124 www.tandfonline.com
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 280 onlinelibrary.wiley.com
G Marzaro, A Guiotto, A Chilin - Expert opinion on therapeutic …, 2012 - Taylor & Francis
… Quinazoline is one of the most widespread scaffolds amongst … of novel promising quinazoline compounds for cancer … number of biochemical targets for quinazoline compounds. …
Number of citations: 136 www.tandfonline.com
I Ahmad - MedChemComm, 2017 - pubs.rsc.org
… In recent years, quinazoline and its derivatives have been considered as a novel class of … quinazoline derivatives as well as offer perspectives on the development of novel quinazoline …
Number of citations: 134 pubs.rsc.org
Y Kabri, N Azas, A Dumetre, S Hutter, M Laget… - European journal of …, 2010 - Elsevier
The multistep synthesis of new quinazoline-derived molecules and their in vitro antiplasmodial evaluation on the W2 chloroquino-resistant Plasmodium falciparum strain is described …
Number of citations: 122 www.sciencedirect.com
A Baba, N Kawamura, H Makino, Y Ohta… - Journal of medicinal …, 1996 - ACS Publications
In the course of our study aimed at developing new types of DMARDs (disease-modifying antirheumatic drugs), we found that quinoline derivative 1a had a potent anti-inflammatory …
Number of citations: 197 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.